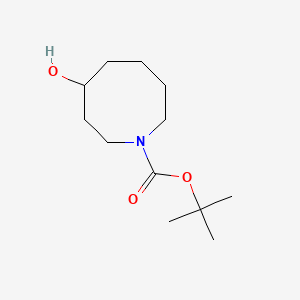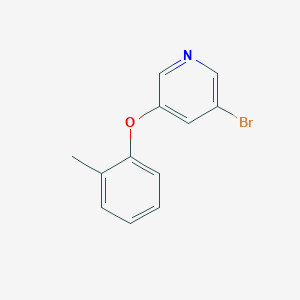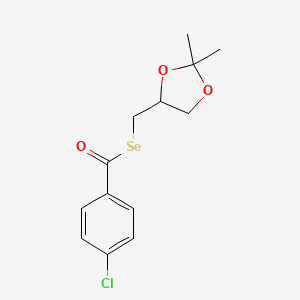![molecular formula C5H11NOS B13920171 [trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
[trans-4-Aminotetrahydrothiophen-3-YL]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[trans-4-Aminotetrahydrothiophen-3-YL]methanol is a chemical compound with the molecular formula C5H11NOS It is a derivative of tetrahydrothiophene, a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [trans-4-Aminotetrahydrothiophen-3-YL]methanol typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrothiophene, which is commercially available.
Amination: The tetrahydrothiophene undergoes amination to introduce the amino group at the 4-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Hydroxymethylation: The next step involves the introduction of the hydroxymethyl group at the 3-position. This can be done using formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[trans-4-Aminotetrahydrothiophen-3-YL]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or secondary amines.
Aplicaciones Científicas De Investigación
[trans-4-Aminotetrahydrothiophen-3-YL]methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It can be used in studies investigating the role of sulfur-containing compounds in biological systems.
Industrial Applications: The compound may find use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [trans-4-Aminotetrahydrothiophen-3-YL]methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various biochemical reactions. The sulfur atom in the thiophene ring may also play a role in the compound’s reactivity and interaction with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrothiophene: The parent compound, lacking the amino and hydroxymethyl groups.
4-Aminotetrahydrothiophene: Similar structure but without the hydroxymethyl group.
3-Hydroxymethyltetrahydrothiophene: Similar structure but without the amino group.
Uniqueness
[trans-4-Aminotetrahydrothiophen-3-YL]methanol is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C5H11NOS |
|---|---|
Peso molecular |
133.21 g/mol |
Nombre IUPAC |
[(3R,4S)-4-aminothiolan-3-yl]methanol |
InChI |
InChI=1S/C5H11NOS/c6-5-3-8-2-4(5)1-7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
Clave InChI |
WBPQBNFMDPHAEF-RFZPGFLSSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CS1)N)CO |
SMILES canónico |
C1C(C(CS1)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13920098.png)

![Imidazo[1,5-b]pyridazin-3-ol](/img/structure/B13920107.png)



![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)





![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)
